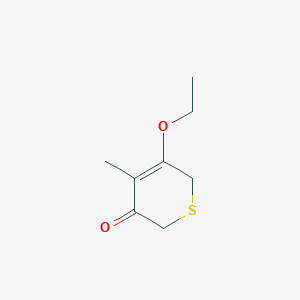
5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one: is a heterocyclic organic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. A common method might include:
Starting Materials: Ethoxyacetaldehyde, methylthiol, and a suitable base.
Reaction Conditions: The reaction may be carried out in an inert atmosphere, such as nitrogen, at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysts: Use of catalysts to increase yield and selectivity.
Reactor Design: Continuous flow reactors to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the ethoxy or methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiopyran derivatives.
Scientific Research Applications
5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one would depend on its specific application:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Interaction with biological pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2H-thiopyran-3(6H)-one: Lacks the ethoxy group, which may affect its reactivity and applications.
5-Ethoxy-2H-thiopyran-3(6H)-one: Similar structure but without the methyl group, leading to different chemical properties.
Properties
CAS No. |
61363-61-9 |
|---|---|
Molecular Formula |
C8H12O2S |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
3-ethoxy-4-methyl-2H-thiopyran-5-one |
InChI |
InChI=1S/C8H12O2S/c1-3-10-8-5-11-4-7(9)6(8)2/h3-5H2,1-2H3 |
InChI Key |
PXNKLKBJOZPXMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)CSC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















